3,3-Difluoro-1-butene
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Overview
Description
3,3-Difluorobut-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides.
Industrial Production Methods
Industrial production of 3,3-difluorobut-1-ene typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce difluorobutane.
Scientific Research Applications
3,3-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive in certain conditions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorobut-1-ene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,1-Difluoroethene: A simpler fluorinated alkene with two fluorine atoms on the first carbon of ethene.
Uniqueness
3,3-Difluorobut-1-ene is unique due to the position of the fluorine atoms on the third carbon. This positioning can lead to different reactivity and properties compared to other fluorinated butenes. The specific placement of fluorine atoms can influence the compound’s chemical behavior, making it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C4H6F2 |
---|---|
Molecular Weight |
92.09 g/mol |
IUPAC Name |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI Key |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(F)F |
Origin of Product |
United States |
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